molecular formula C16H15N5O3 B11268319 3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11268319
M. Wt: 325.32 g/mol
InChI Key: MGNUUTNLCDJSQI-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with methoxy groups and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then converted to the corresponding benzamide through a series of reactions involving nitration, reduction, and acylation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides and tetrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3,4-DIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The tetrazole ring is known to mimic carboxylate groups, which allows it to interact with proteins and enzymes in a manner similar to natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is unique due to its combination of methoxy and tetrazole functionalities, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry[10][10].

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

3,4-dimethoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C16H15N5O3/c1-23-14-7-6-11(8-15(14)24-2)16(22)18-12-4-3-5-13(9-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)

InChI Key

MGNUUTNLCDJSQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3)OC

Origin of Product

United States

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